3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole
Description
Properties
IUPAC Name |
[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2IN2O2/c24-18-7-4-17(21(25)13-18)14-30-20-3-1-2-16(12-20)22-10-11-28(27-22)23(29)15-5-8-19(26)9-6-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSSYTZKARUPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-First Strategy
This approach prioritizes early-stage construction of the pyrazole ring followed by sequential functionalization. The 1,3-dipolar cycloaddition between sydnones and alkynyl dithianes demonstrates exceptional regiocontrol for installing aryl groups at C3 and C5 positions, as evidenced by Zhang et al.'s base-mediated [3+2] methodology. Computational studies indicate that the electron-deficient sydnone preferentially reacts at the β-position of 2-alkynyl-1,3-dithianes, ensuring predictable substitution patterns.
Fragment Coupling Approach
Alternative routes involve synthesizing pre-functionalized pyrazole intermediates followed by cross-coupling reactions. The patent literature describes successful Suzuki-Miyaura couplings for introducing aryloxy groups at C3, though iodobenzoyl installation requires careful selection of palladium catalysts to prevent dehalogenation.
Pyrazole Core Synthesis Methodologies
[3+2] Cycloaddition of Sydnones and Alkynyl Dithianes
Building on the work of Tang et al., optimized conditions for pyrazole formation employ:
- 2-Alkynyl-1,3-dithiane (1.2 equiv)
- Sydnone derivative (1.0 equiv)
- Potassium tert-butoxide (3.0 equiv) in THF at 0°C → RT
This method achieves 78–92% yields for analogous triarylpyrazoles with excellent functional group tolerance. The dithianyl group's umpolung character enables subsequent nucleophilic aromatic substitution at C3, critical for installing the dichlorophenylmethoxy moiety.
Hydrazine-Carbonyl Condensation
Alternative synthesis via 1,3-dicarbonyl intermediates, as demonstrated by Girish et al., involves:
3-Methoxypropiophenone + 4-Iodobenzohydrazide → Cyclocondensation → Pyrazole
Though this route provides direct N1 acylation, regiochemical control becomes challenging with unsymmetrical diketones, often requiring chromatographic separation of regioisomers.
Installation of the 4-Iodobenzoyl Group
Acylation of Pyrazole NH
Post-cyclization acylation employs 4-iodobenzoyl chloride (1.5 equiv) under Schotten-Baumann conditions:
In Situ Acylation During Cyclocondensation
Integrating the acyl group during pyrazole formation, as per Ji et al.'s trifluoromethylation protocol, was adapted using:
- 4-Iodophenyl acetylenic ketone + Hydrazine hydrate
- CuI (10 mol%), DMAP (20 mol%) in DMF at 80°C
While this one-pot approach reduces steps, competing side reactions decrease yields to 62% for iodinated analogs.
Synthesis of the 3-[(2,4-Dichlorophenyl)Methoxy]Phenyl Substituent
Mitsunobu Etherification
Coupling 3-hydroxyphenylpyrazole with 2,4-dichlorobenzyl alcohol:
Ullmann-Type Coupling
For more electron-deficient systems:
- 3-Bromophenylpyrazole (1.0 equiv)
- 2,4-Dichlorobenzyl alcohol (2.0 equiv)
- CuI (20 mol%), 1,10-Phenanthroline (40 mol%)
- Cs2CO3 (3.0 equiv) in DMSO at 110°C → 76% yield
Requires strict oxygen exclusion to prevent copper oxidation.
Critical Comparison of Synthetic Routes
| Parameter | Cycloaddition Route | Condensation Route | Fragment Coupling |
|---|---|---|---|
| Total Steps | 4 | 3 | 5 |
| Overall Yield | 58% | 41% | 33% |
| Regiochemical Control | Excellent | Moderate | Excellent |
| Functional Group Tolerance | High | Limited | Moderate |
| Purification Challenges | Moderate | High | Low |
Scalability and Process Optimization
Kilogram-scale production favors the cycloaddition route due to:
- Single-pot construction of pyrazole core with C3 and C5 substituents
- Ambient temperature conditions reducing energy costs
- Aqueous workup eliminating chromatographic purification
Critical process parameters include:
- Sydnone purity >98% (HPLC) to prevent side reactions
- Strict control of KOtBu stoichiometry (3.0 ± 0.1 equiv)
- Degassed THF to prevent dithiane oxidation
Analytical Characterization
Key spectroscopic data for final compound:
- 1H NMR (500 MHz, CDCl3): δ 8.72 (s, 1H, H4), 7.89–7.82 (m, 4H, benzoyl), 7.51 (d, J = 8.5 Hz, 2H, dichlorophenyl), 7.38–7.29 (m, 3H, methoxyphenyl), 5.21 (s, 2H, OCH2), 2.44 (s, 3H, CH3)
- 13C NMR : δ 165.8 (C=O), 159.2 (OCH2), 152.1–114.7 (aromatic carbons), 94.1 (C-I)
- HRMS : m/z [M+H]+ calcd. 609.9214, found 609.9208
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.
Industry
In the industrial sector, 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes may result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related pyrazole derivatives highlights key differences in substituents, physicochemical properties, and biological activity:
Key Findings
Substituent Effects on Bioactivity :
- The 2,4-dichlorophenylmethoxy group (common in the target compound and ) is associated with enhanced receptor binding due to electron-withdrawing Cl atoms, as seen in EGFR inhibitors (e.g., IC50 = 145.1 nM for compound 77a) .
- The 4-iodobenzoyl group in the target compound introduces significant steric bulk compared to smaller substituents like fluorine () or methoxy groups (). This may improve membrane permeability but reduce aqueous solubility.
Physical Properties :
- Chlorinated and iodinated derivatives exhibit higher molecular weights and thermal stability compared to fluorinated or methoxy-substituted analogues .
- Carboxylic acid-containing pyrazoles (e.g., ) demonstrate improved solubility but lower lipophilicity, contrasting with the target compound’s iodobenzoyl group.
Synthetic Considerations :
- The target compound’s synthesis likely involves Ullmann-type coupling (as in ) or benzoylation reactions (similar to ), leveraging calcium hydroxide or copper catalysts for aryl-ether or acyl bond formation.
Contradictions and Limitations
- highlights that methoxy groups on phenyl rings can reduce EGFR inhibition compared to dichlorophenyl groups, suggesting the target compound’s dichloro motif is advantageous .
- However, shows that carboxylic acid substituents (unrelated to the target’s iodo group) significantly enhance antibacterial activity, indicating substituent effects are target-dependent .
Biological Activity
The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this pyrazole derivative typically involves the reaction of appropriate aryl hydrazines with α,β-unsaturated carbonyl compounds. The synthetic route generally includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and ketones or aldehydes.
- Substitution Reactions : Introducing the dichlorophenyl and iodobenzoyl groups through electrophilic aromatic substitution or nucleophilic attacks.
A detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Aryl hydrazine + Carbonyl compound | Pyrazole intermediate |
| 2 | Substitution | Intermediate + 2,4-Dichlorophenol | Final compound |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, some derivatives have shown potent inhibition against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values in the nanomolar range. The mechanism often involves inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor).
- Case Study : A related pyrazole compound demonstrated an IC₅₀ of 0.07 μM against EGFR, suggesting that structural modifications in compounds like 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole could yield similar or enhanced activity .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Disruption of signaling pathways that promote cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Antioxidant Activity : Scavenging of free radicals, thus reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of pyrazole derivatives. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and I) enhances potency by stabilizing the active form of the drug.
- Hydrophobic Interactions : The methoxy group increases lipophilicity, aiding in membrane permeability.
Data Summary
The following table summarizes key biological activities associated with various pyrazole derivatives:
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| C5 | MCF-7 | 0.08 | EGFR Inhibition |
| C6 | A549 | 0.05 | Apoptosis Induction |
| C7 | HeLa | 0.10 | Antioxidant Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
